
2-メチル-2-(ピロリジン-1-イル)プロパン-1-オール
概要
説明
2-Methyl-2-(pyrrolidin-1-yl)propan-1-ol, also known as MDPV, is a synthetic cathinone that belongs to the pyrrolidine group of compounds. It was first synthesized in the 1960s and was originally developed as a potential treatment for narcolepsy and attention deficit hyperactivity disorder (ADHD). However, due to its potent stimulant effects, it has become a popular recreational drug of abuse. Despite its negative reputation, MDPV has also been the subject of scientific research due to its potential therapeutic applications.
科学的研究の応用
創薬
この化合物は、ピロリジンの誘導体であり、創薬に使用することができます . 5員環のピロリジン環は、医薬品化学者によって、ヒトの病気の治療のための化合物を得るために広く使用されています . ピロリジン環とその誘導体(ピロリジン、ピロリジン-2-オン、ピロリジン-2,5-ジオン、プロリノールを含む)は、2015年から現在まで文献に記載されています .
自己免疫疾患の治療
この化合物の用途の1つは、自己免疫疾患の治療です . 例えば、シス-3,4-ジフェニルピロリジン誘導体は、レチノイン酸関連オーファン受容体γ(RORγt)の逆アゴニストとして作用することが示されています。RORγtは、自己免疫疾患に関与する核ホルモン受容体サブファミリーRORγのスプライスバリアントです .
生物活性化合物の合成
この化合物は、生物活性化合物の合成に使用することができます . 例えば、2-メチル-2-フェニルコハク酸と3-アミノプロパン酸の縮合によって、新しい化合物が得られました . この構造変化は、前述の化合物と比較して薬理活性を改善しませんでした .
触媒作用
汎用的な化学化合物として、2-メチル-2-(ピロリジン-1-イル)プロパンアルは触媒作用に使用することができます. この化合物は、高い複雑さとバースト性を示しており、創薬、触媒作用、有機反応などの多様な用途を実現します.
有機反応
触媒作用に加えて、この化合物はさまざまな有機反応にも使用できます. そのユニークな構造と特性により、複雑な有機分子の合成に役立つ貴重なツールとなっています.
研究開発
作用機序
Target of Action
The primary target of 2-Methyl-2-(pyrrolidin-1-yl)propan-1-ol is the kappa opioid receptor (KOR) . KORs are one of the three classes of opioid receptors found in the nervous system, along with mu and delta opioid receptors. They play a key role in modulating pain perception, mood, and various other physiological processes .
Mode of Action
2-Methyl-2-(pyrrolidin-1-yl)propan-1-ol acts as an antagonist at the KOR . This means it binds to the receptor but does not activate it. Instead, it blocks the receptor and prevents it from being activated by other substances. This can result in a decrease in the activity of the KOR pathway .
Biochemical Pathways
It is known that kors are involved in the regulation ofdopamine , a neurotransmitter that plays a key role in reward, motivation, and mood . By blocking KORs, 2-Methyl-2-(pyrrolidin-1-yl)propan-1-ol may affect the release and reuptake of dopamine, thereby influencing these physiological processes .
Pharmacokinetics
The compound’s high affinity for kors in humans, rats, and mice suggests that it may have good bioavailability .
Result of Action
The antagonistic action of 2-Methyl-2-(pyrrolidin-1-yl)propan-1-ol at KORs has been shown to have potential therapeutic effects. For example, it has demonstrated antidepressant-like efficacy in a mouse forced swim test, attenuated the behavioral effects of stress in a mouse social defeat stress assay, and shown potential in treating reinstatement of extinguished cocaine-seeking behavior in a mouse conditioned place preference .
生化学分析
Biochemical Properties
2-Methyl-2-(pyrrolidin-1-yl)propan-1-ol plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with kappa opioid receptors (KOR) with high affinity, as well as with mu opioid receptors (MOR) and delta opioid receptors (DOR) to a lesser extent . These interactions suggest that 2-Methyl-2-(pyrrolidin-1-yl)propan-1-ol may modulate pain perception and other physiological processes mediated by these receptors.
Cellular Effects
The effects of 2-Methyl-2-(pyrrolidin-1-yl)propan-1-ol on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to block KOR and MOR agonist-induced analgesia in rat models . This indicates that 2-Methyl-2-(pyrrolidin-1-yl)propan-1-ol can alter pain signaling pathways and potentially affect other related cellular processes.
Molecular Mechanism
At the molecular level, 2-Methyl-2-(pyrrolidin-1-yl)propan-1-ol exerts its effects through binding interactions with specific biomolecules. It acts as an antagonist to KOR, binding with high affinity and inhibiting the receptor’s activity . This inhibition can lead to changes in gene expression and downstream signaling pathways, ultimately affecting cellular responses.
Dosage Effects in Animal Models
The effects of 2-Methyl-2-(pyrrolidin-1-yl)propan-1-ol vary with different dosages in animal models. At lower doses, it effectively modulates receptor activity without causing significant adverse effects. At higher doses, it may exhibit toxic or adverse effects, such as altered behavior or physiological responses . Understanding the dosage-dependent effects is essential for its potential therapeutic applications.
Metabolic Pathways
2-Methyl-2-(pyrrolidin-1-yl)propan-1-ol is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and the levels of metabolites, influencing the compound’s overall bioavailability and efficacy .
Transport and Distribution
Within cells and tissues, 2-Methyl-2-(pyrrolidin-1-yl)propan-1-ol is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments, affecting its activity and function .
Subcellular Localization
The subcellular localization of 2-Methyl-2-(pyrrolidin-1-yl)propan-1-ol is critical for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns can influence its interactions with other biomolecules and its overall function within the cell .
特性
IUPAC Name |
2-methyl-2-pyrrolidin-1-ylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-8(2,7-10)9-5-3-4-6-9/h10H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRXIXDFFYWZZNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)N1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30624632 | |
| Record name | 2-Methyl-2-(pyrrolidin-1-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30624632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
101258-96-2 | |
| Record name | 2-Methyl-2-(pyrrolidin-1-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30624632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




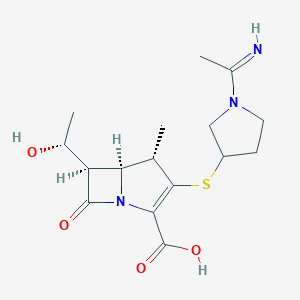
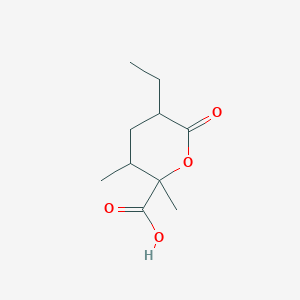


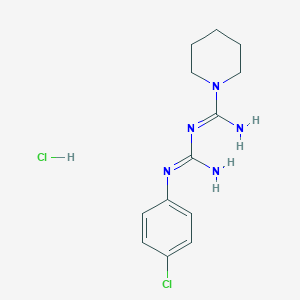
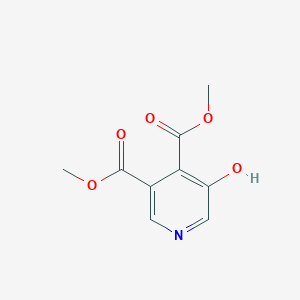
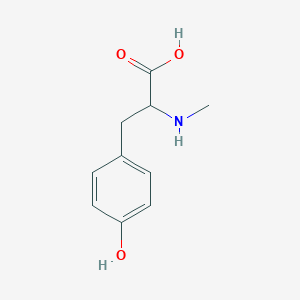


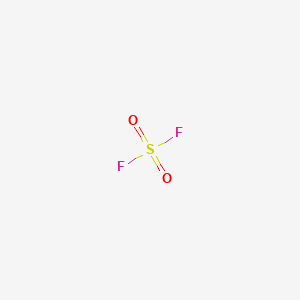
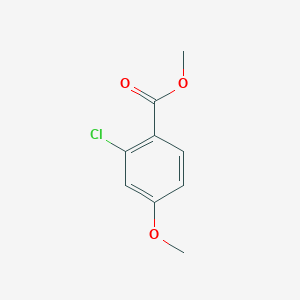
![Phosphonium, triphenyl[(3,4,5-trimethoxyphenyl)methyl]-, chloride](/img/structure/B34956.png)